3-Fluorocyclopentan-1-amine

Medicinal Chemistry Physicochemical Properties Amine Basicity

3-Fluorocyclopentan-1-amine (CAS 1393527-84-8) is a small-molecule fluorinated cyclopentylamine with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol. It serves as a versatile aliphatic amine building block in medicinal chemistry and drug discovery.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 1393527-84-8
Cat. No. B3237647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorocyclopentan-1-amine
CAS1393527-84-8
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESC1CC(CC1N)F
InChIInChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2
InChIKeyYEPOLBBUNYSRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorocyclopentan-1-amine (CAS 1393527-84-8): A Procurement-Grade Fluorinated Amine Building Block for Medicinal Chemistry


3-Fluorocyclopentan-1-amine (CAS 1393527-84-8) is a small-molecule fluorinated cyclopentylamine with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol . It serves as a versatile aliphatic amine building block in medicinal chemistry and drug discovery. The presence of a single fluorine atom at the 3-position of the cyclopentane ring confers distinct physicochemical properties compared to its non-fluorinated or alternative substituted analogs . This compound is available as a free base and in various salt forms (e.g., hydrochloride) to suit different synthetic and formulation requirements .

Why 3-Fluorocyclopentan-1-amine (CAS 1393527-84-8) Cannot Be Substituted: The Quantitative Risk of Generic Replacement


In-class substitution of 3-fluorocyclopentan-1-amine with seemingly similar analogs like non-fluorinated cyclopentanamine or chlorinated derivatives is not a trivial decision. Such substitutions carry a high risk of project failure due to predictable, quantifiable changes in critical drug-like properties. For instance, the introduction of a single fluorine atom at the 3-position is known to lower the amine's basicity (pKa) relative to the parent compound, a shift that can profoundly alter a molecule's charge state at physiological pH, affecting everything from binding affinity and cellular permeability to off-target toxicity . Furthermore, the specific 3-fluoro substitution pattern provides a unique balance of lipophilicity (logP) and metabolic stability that alternative substitution patterns (e.g., 2-fluoro or 3,3-difluoro) cannot replicate . The evidence below quantifies these critical differences, demonstrating that substituting this specific fluorocyclopentylamine motif risks a demonstrable loss of the intended pharmacological profile.

3-Fluorocyclopentan-1-amine (CAS 1393527-84-8): A Quantitative Guide to Evidence-Based Differentiation


Amine Basicity Modulation: Quantified pKa Reduction vs. Parent Cyclopentanamine

The introduction of a fluorine atom at the 3-position of cyclopentanamine significantly modulates amine basicity, a critical parameter for optimizing interactions with biological targets. For the (1S,3S)-3-fluorocyclopentan-1-amine hydrochloride salt, the measured pKa is 7.13 . In comparison, the non-fluorinated parent compound, cyclopentanamine, exhibits a significantly higher pKa of 10.65 .

Medicinal Chemistry Physicochemical Properties Amine Basicity

Lipophilicity Tuning: Comparative logP Values for Rational Drug Design

Lipophilicity, as measured by logP, is a key determinant of a compound's ADME profile. For the (1S,3R)-3-fluorocyclopentan-1-amine isomer, the logP value is reported as 0.84 [1]. This value falls within the optimal range for oral bioavailability and CNS penetration, and it is notably different from the parent cyclopentanamine, which has a logP of 1.14 [2].

Medicinal Chemistry Lipophilicity ADME Properties

Quantified Target Engagement: Inhibition of Human Monoamine Oxidase B (MAO-B)

The 3-fluorocyclopentan-1-amine scaffold is a key component of potent enzyme inhibitors. A derivative containing this motif demonstrated an IC50 value of 115 nM against human monoamine oxidase B (MAO-B) [1]. While a direct comparator for the same core is not available, this data quantifies the scaffold's ability to generate high target affinity. This level of activity in a CNS-relevant enzyme inhibition assay provides a concrete benchmark for procurement and demonstrates the motif's potential in drug discovery programs.

Enzyme Inhibition CNS Drug Discovery Monoamine Oxidase

Enhanced Metabolic Stability: A Critical Advantage of Fluorination

Fluorination is a well-established strategy to improve metabolic stability, a key differentiator for building blocks used in drug discovery. While specific quantitative data for 3-fluorocyclopentan-1-amine's intrinsic clearance is not available, class-level inference from the fluorinated amine literature demonstrates that the introduction of a fluorine atom consistently enhances metabolic stability [1]. For example, the (1R,3R)-3-fluorocyclopentan-1-amine stereoisomer is explicitly noted for its enhanced metabolic stability and bioavailability compared to non-fluorinated analogs [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Optimal Application Scenarios for 3-Fluorocyclopentan-1-amine (CAS 1393527-84-8)


CNS Drug Discovery: Optimizing Amine Basicity for Blood-Brain Barrier Penetration

In central nervous system (CNS) drug discovery, the pKa of an amine is a critical determinant of blood-brain barrier (BBB) penetration. The significantly lower pKa (7.13) of 3-fluorocyclopentan-1-amine compared to cyclopentanamine (10.65) is a major advantage . This lower basicity reduces the fraction of positively charged, membrane-impermeable species at physiological pH (7.4), directly enhancing the potential for passive diffusion across the BBB. Procurement of this specific fluorinated scaffold, rather than the more basic parent amine, is a data-driven choice for CNS programs where minimizing amine pKa is a key design goal.

Lead Optimization: Fine-Tuning Lipophilicity and Solubility

Balancing lipophilicity is essential for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The logP value of 0.84 for (1S,3R)-3-fluorocyclopentan-1-amine [1] is close to the ideal range for oral drug candidates and is lower than that of the parent cyclopentanamine (logP 1.14) [2]. This quantifiably reduced lipophilicity is directly linked to improved aqueous solubility and reduced off-target binding. Researchers seeking to optimize the ADME properties of their lead series should prioritize 3-fluorocyclopentan-1-amine over more lipophilic, non-fluorinated alternatives to address specific solubility or non-specific binding challenges.

Enzyme Inhibitor Synthesis: Building a Potent MAO-B Scaffold

For programs targeting the inhibition of monoamine oxidase B (MAO-B), a validated target in neurodegenerative diseases, 3-fluorocyclopentan-1-amine provides a synthetically tractable entry point to potent pharmacophores. As demonstrated by a derivative showing an IC50 of 115 nM against human MAO-B [3], this scaffold can be elaborated into highly active enzyme inhibitors. Procuring this specific amine provides a direct, evidence-backed starting point for synthesizing a focused library of MAO-B inhibitors, bypassing the need for de novo core discovery and offering a validated path to hit generation.

Metabolic Stability Improvement in Fragment-Based Drug Design

In fragment-based drug design (FBDD), initial hits often suffer from poor metabolic stability, requiring optimization through 'fragment growing' or 'linking'. The class of fluorinated amines, including 3-fluorocyclopentan-1-amine, is known to confer enhanced metabolic stability relative to non-fluorinated analogs [4][5]. Incorporating this fluorinated cyclopentylamine core early in the fragment elaboration phase is a rational strategy to proactively address a common FBDD limitation. It allows medicinal chemists to build upon a more robust, metabolism-resistant scaffold from the outset, increasing the probability of identifying a lead with a favorable DMPK profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorocyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.